Cas no 1806067-58-2 (Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate)
Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate
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- Inchi: 1S/C11H10F6N2O3/c1-2-21-9(20)7-6(3-18)19-4-5(10(12,13)14)8(7)22-11(15,16)17/h4H,2-3,18H2,1H3
- InChI Key: XFAWZVSICUWCKZ-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(CN)C(C(=O)OCC)=C1OC(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 387
- XLogP3: 2
- Topological Polar Surface Area: 74.4
Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081104-1g |
Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate |
1806067-58-2 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate
Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1806067-58-2): An Overview
Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1806067-58-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The molecular structure of Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate is characterized by the presence of a pyridine ring substituted with an aminomethyl group, a trifluoromethoxy group, and a trifluoromethyl group. These functional groups contribute to the compound's high lipophilicity and stability, making it an attractive candidate for drug development.
Recent studies have highlighted the pharmacological properties of this compound. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate has also shown potential in cancer research. A preclinical study conducted at the National Cancer Institute found that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the disruption of mitochondrial membrane potential and the activation of caspase cascades, leading to cell death.
The synthesis of Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate has been optimized to improve yield and purity. A typical synthetic route involves the reaction of 4-trifluoromethoxy-5-trifluoromethylpyridine-3-carboxylic acid with ethyl chloroformate, followed by reductive amination with formaldehyde and ammonia. This multi-step process ensures the formation of the desired product with high stereoselectivity and chemical stability.
One of the key challenges in the development of Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate is its bioavailability. Due to its lipophilic nature, this compound may have limited solubility in aqueous media, which can affect its absorption and distribution in vivo. To address this issue, researchers have explored various formulation strategies, including the use of cyclodextrin complexes and lipid-based delivery systems, to enhance its solubility and bioavailability.
Another area of interest is the toxicological profile of Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate. Preclinical studies have shown that this compound has a favorable safety profile with no significant toxicity observed at therapeutic doses. However, further investigations are needed to fully understand its long-term effects and potential side effects in humans.
The clinical development of Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-trifluoromethyl)pyridine-3-carboxylate is currently underway. Phase I clinical trials are being conducted to evaluate its safety and pharmacokinetics in healthy volunteers. Preliminary results have been promising, with no serious adverse events reported so far. If these trials are successful, subsequent phases will focus on assessing its efficacy in treating specific diseases.
In conclusion, Ethyl 2-(aminomethyl)-4-(trifluoromethoxy)-5-trifluoromethyl)pyridine-3-carboxylate (CAS No. 1806067-58-2) represents a promising lead compound in the field of medicinal chemistry. Its unique molecular structure and diverse biological activities make it an attractive candidate for further research and development. As more data becomes available from ongoing clinical trials, it is hoped that this compound will contribute significantly to the treatment of various diseases and improve patient outcomes.
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